molecular formula C20H23NO B14281014 1-(1-Methylpiperidin-4-yl)-2,2-diphenylethan-1-one CAS No. 132606-32-7

1-(1-Methylpiperidin-4-yl)-2,2-diphenylethan-1-one

Cat. No.: B14281014
CAS No.: 132606-32-7
M. Wt: 293.4 g/mol
InChI Key: CRNBXJZDVTUEGV-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidin-4-yl)-2,2-diphenylethan-1-one is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methyl group at the nitrogen atom and a diphenylethanone moiety

Preparation Methods

The synthesis of 1-(1-Methylpiperidin-4-yl)-2,2-diphenylethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with benzophenone under specific conditions to form the desired product. The reaction typically requires the use of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the piperidine ring and facilitate the nucleophilic attack on the carbonyl group of benzophenone. The reaction is usually carried out in an aprotic solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

1-(1-Methylpiperidin-4-yl)-2,2-diphenylethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to introduce different functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(1-Methylpiperidin-4-yl)-2,2-diphenylethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for the development of new drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-yl)-2,2-diphenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(1-Methylpiperidin-4-yl)-2,2-diphenylethan-1-one can be compared with other similar compounds, such as:

    1-(1-Methylpiperidin-4-yl)piperidin-4-amine: This compound has a similar piperidine ring structure but lacks the diphenylethanone moiety.

    (1-Methylpiperidin-4-yl)methanol: This compound contains a hydroxyl group instead of the carbonyl group present in this compound.

    4-(4-Methylpiperidin-1-yl)aniline: This compound has a similar piperidine ring but is substituted with an aniline group.

The uniqueness of this compound lies in its specific combination of the piperidine ring and diphenylethanone moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

132606-32-7

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

1-(1-methylpiperidin-4-yl)-2,2-diphenylethanone

InChI

InChI=1S/C20H23NO/c1-21-14-12-18(13-15-21)20(22)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3

InChI Key

CRNBXJZDVTUEGV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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